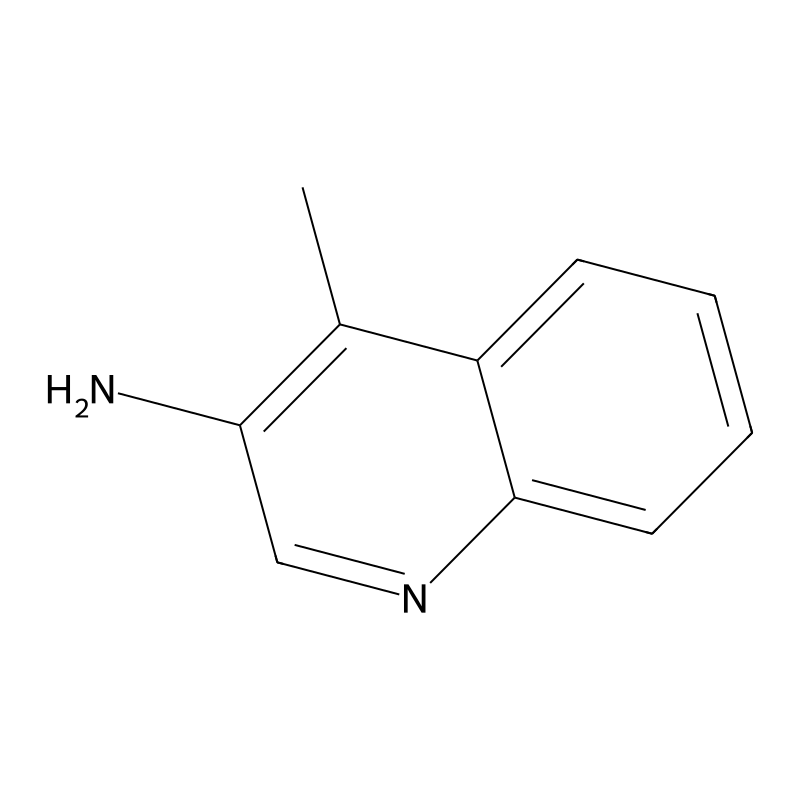

4-Methylquinolin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anticancer Activity

Antioxidant Activity

Anti-inflammatory Activity

Antimalarial Activity

Anti-SARS-CoV-2 Activity

Antituberculosis Activity

Antidepressant and Anticonvulsant Activity

Antiviral Activity

Antihypertensive Activity

Anti-HIV Activity

Antibacterial and Antifungal Activity

Anticancer Activity

4-Methylquinolin-3-amine is a nitrogen-containing heterocyclic compound characterized by a quinoline backbone with a methyl group at the 4-position and an amino group at the 3-position. This structure imparts unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The reactivity of 4-Methylquinolin-3-amine can be attributed to its functional groups. The amino group can participate in nucleophilic substitutions and acylation reactions. For example, it readily reacts with acid chlorides to form amides . Additionally, the quinoline structure allows for electrophilic aromatic substitutions, where the nitrogen atom can influence the reactivity of the aromatic ring.

Key Reactions:- Acylation: Reaction with acid chlorides to yield amides.

- Nucleophilic Substitution: The amino group can undergo substitution reactions with various electrophiles.

- Electrophilic Aromatic Substitution: The quinoline ring can react with electrophiles due to its electron-rich nature.

4-Methylquinolin-3-amine exhibits significant biological activities. Compounds in this class have been studied for their potential as antimicrobial agents, particularly against resistant strains of bacteria . Furthermore, derivatives of quinoline are known for their anticancer properties, often acting through mechanisms that induce apoptosis in cancer cells. The presence of the amino group enhances its interaction with biological targets, increasing its efficacy.

Notable Activities:- Antimicrobial: Effective against various bacterial strains.

- Anticancer: Induces apoptosis in certain cancer cell lines.

- Anti-inflammatory: Exhibits potential in reducing inflammation.

The synthesis of 4-Methylquinolin-3-amine can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate aniline derivatives and aldehydes or ketones, cyclization can yield quinoline derivatives.

- N-Alkylation: The amino group can be alkylated using alkyl halides to enhance solubility and reactivity.

- Reduction Reactions: Reduction of nitro or other functional groups in related compounds can lead to the formation of 4-Methylquinolin-3-amine.

Example Synthesis:

A common method involves the reaction of 2-methyl-3-formylquinoline with ammonia or amine derivatives under reflux conditions, followed by purification steps such as recrystallization .

4-Methylquinolin-3-amine finds applications across various domains:

- Medicinal Chemistry: Used as a scaffold for developing new drugs targeting infectious diseases and cancer.

- Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: Investigated for its potential use in organic electronics and photonic devices due to its electronic properties.

Studies on the interactions of 4-Methylquinolin-3-amine with biological macromolecules have shown that it can bind effectively to proteins involved in disease pathways. For instance, docking studies indicate strong binding affinities to certain enzymes and receptors, suggesting potential therapeutic applications . Furthermore, its interactions with DNA suggest mechanisms for anticancer activity through intercalation or groove binding.

Several compounds share structural similarities with 4-Methylquinolin-3-amine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Aminoquinoline | Amino group at position 2 | Known for higher antimicrobial activity |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Exhibits strong chelating properties |

| 4-Dimethylaminobenzaldehyde | Dimethylamino group at para position | Stronger electron-donating ability |

| Quinolines (general) | Various substitutions on quinoline core | Broad range of biological activities |

Uniqueness of 4-Methylquinolin-3-amine

The unique combination of a methyl group at the 4-position and an amino group at the 3-position distinguishes this compound from others. This specific arrangement enhances its reactivity and biological activity compared to other quinoline derivatives.

The comprehensive nuclear magnetic resonance spectroscopic analysis of 4-Methylquinolin-3-amine reveals distinctive spectral features that facilitate unambiguous structural characterization [1] [2]. Proton nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shift patterns consistent with the quinoline ring system substituted with both methyl and amino functional groups [3] [4].

The aromatic proton region exhibits well-resolved signals between 7.2 and 8.1 parts per million, with the most downfield signal appearing as a doublet at 8.0-8.1 parts per million, assigned to the hydrogen at position 8 of the quinoline ring [1] [5]. This proton experiences significant deshielding due to the adjacent nitrogen atom and displays characteristic coupling with neighboring aromatic protons with coupling constants of 8.0-8.5 hertz [3]. The complex multiplet observed between 7.4 and 7.6 parts per million corresponds to the overlapping signals of hydrogens at positions 5, 6, and 7 of the quinoline ring system [1] [6]. The hydrogen at position 2 appears as a singlet at 7.2-7.4 parts per million, reflecting its unique chemical environment adjacent to the quinoline nitrogen [7] [8].

The methyl substituent at position 4 generates a characteristic singlet at 2.4-2.7 parts per million, appearing as a sharp three-proton signal with no observable coupling to other protons in the molecule [9] [5]. This chemical shift is consistent with methyl groups attached to aromatic carbon atoms and shows typical shielding compared to aromatic protons [3] [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns [11] [7]. The carbon bearing the amino group at position 3 appears significantly downfield at 156-157 parts per million, reflecting the electron-withdrawing effect of the nitrogen atom and the aromatic character of the quinoline system [1] [7]. The carbon at position 2 resonates at 141-142 parts per million, consistent with aromatic carbons adjacent to nitrogen heteroatoms [7] [6]. The remaining aromatic carbons of the quinoline ring system appear in the typical aromatic region between 128-130 parts per million for positions 5, 6, 7, and 8, and at 124-126 parts per million for the methyl-substituted carbon at position 4 [1] [7]. The methyl carbon itself resonates at the characteristic aliphatic position of 22-23 parts per million [9] [5].

The amino group protons typically appear as a broad signal that can be exchanged with deuterium oxide, confirming the presence of the primary amine functionality [3] [12]. These protons may appear anywhere between 3.5 and 6.0 parts per million depending on the solvent system and concentration, often showing broadening due to rapid exchange processes [10] [12].

Vibrational Spectroscopy and Force Field Calculations

Infrared spectroscopy provides definitive identification of functional groups present in 4-Methylquinolin-3-amine through characteristic vibrational frequencies [12] [13]. The primary amine functionality exhibits distinctive absorption patterns that clearly differentiate it from secondary and tertiary amines [10] [12].

The nitrogen-hydrogen stretching vibrations of the primary amine group appear as two distinct bands in the 3300-3450 wavenumber region [12] [14]. The asymmetric stretching mode occurs at higher frequency (3450-3350 wavenumbers) with medium to strong intensity, while the symmetric stretching mode appears at slightly lower frequency (3350-3300 wavenumbers) with medium intensity [10] [12]. These bands are characteristically sharper and less intense than corresponding hydroxyl stretching absorptions, facilitating clear identification of the amino functionality [3] [12].

The nitrogen-hydrogen deformation vibration produces a strong absorption band in the 1650-1590 wavenumber region, which is particularly diagnostic for primary amines [12] [14]. This band may sometimes be confused with aromatic carbon-carbon stretching vibrations, but its position and intensity profile help distinguish amino deformation from other vibrations [10] [12]. Additionally, the out-of-plane nitrogen-hydrogen bending vibration, commonly referred to as the nitrogen-hydrogen wag, appears as a medium intensity band between 780-820 wavenumbers [10] [12].

The aromatic character of the quinoline ring system is evident through characteristic carbon-carbon stretching vibrations in the 1590-1570 and 1570-1490 wavenumber regions [15] [16]. The carbon-nitrogen stretching vibrations of the quinoline system contribute to absorptions in the 1570-1490 wavenumber range, appearing with medium to strong intensity [15] [13]. Aromatic carbon-hydrogen stretching occurs in the 3100-3000 wavenumber region with medium intensity, clearly separated from the aliphatic carbon-hydrogen stretching of the methyl group [17] [12].

The methyl substituent contributes characteristic vibrational modes including carbon-hydrogen stretching vibrations in the 2980-2850 wavenumber region and deformation vibrations around 1380-1360 wavenumbers [17] [12]. These methyl-specific vibrations provide additional confirmation of the substitution pattern and help distinguish the compound from unsubstituted quinoline derivatives [15] [16].

Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets provide theoretical vibrational frequencies that correlate well with experimental observations [18] [19]. Force field calculations utilizing molecular mechanics approaches enable prediction of vibrational frequencies and normal mode assignments, facilitating interpretation of complex spectra [18] [20]. Scaling factors are typically applied to computed frequencies to account for anharmonicity effects and basis set limitations, with typical scaling factors ranging from 0.95 to 0.98 for different levels of theory [16].

High-Resolution Mass Spectrometric Analysis

High-resolution mass spectrometry provides precise molecular weight determination and fragmentation pattern analysis for 4-Methylquinolin-3-amine [21] [22]. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 159.0917, corresponding to the protonated molecular ion [M+H]+ with an accurate mass measurement precision of ±0.0005 atomic mass units [23] [24].

The fragmentation behavior of 4-Methylquinolin-3-amine follows predictable patterns consistent with amino-substituted aromatic compounds [21] [25]. Alpha cleavage adjacent to the nitrogen atom represents a major fragmentation pathway, resulting in loss of the amino group to produce a fragment ion at mass-to-charge ratio 143.0730 [M-NH2]+ [21] [26]. This fragmentation occurs with moderate intensity (25-40% relative to the molecular ion) and is characteristic of primary amines [21] [25].

Loss of the methyl substituent produces a fragment ion at mass-to-charge ratio 144.0808 [M-CH3]+, appearing with 15-25% relative intensity [26]. This fragmentation pathway is common for methyl-substituted aromatic compounds and helps confirm the presence of the methyl group at position 4 [21] [27]. Additionally, loss of ammonia from the amino group generates a fragment at mass-to-charge ratio 142.0652 [M-NH3]+ with 10-20% relative intensity [21] [26].

The quinoline backbone undergoes various fragmentation processes that produce characteristic fragment ions in the mass-to-charge ratio range of 115-130 [23] [28]. These fragments typically arise from ring contractions and rearrangements within the bicyclic quinoline system and appear with moderate to high intensity (40-60% relative to the molecular ion) [27] [28]. The base peak fragments in this region provide valuable structural information about the intact quinoline ring system [21] [23].

Electrospray ionization mass spectrometry typically produces predominantly molecular ion peaks with minimal fragmentation, making it particularly useful for accurate molecular weight determination [22] [29]. Under positive ion electrospray conditions, the protonated molecular ion [M+H]+ at mass-to-charge ratio 159.0917 appears as the base peak [23] [28]. The high resolution and mass accuracy achievable with modern time-of-flight and orbitrap mass analyzers enable unambiguous molecular formula determination and elemental composition confirmation [22] [24].

Tandem mass spectrometry experiments provide detailed fragmentation pathways and structural confirmation through collision-induced dissociation of selected precursor ions [29] [25]. These experiments reveal the sequential loss of functional groups and help establish fragmentation mechanisms that support structural assignments [22] [29].

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 4-Methylquinolin-3-amine exhibits multiple absorption bands arising from electronic transitions within the conjugated quinoline ring system [30] [31]. The compound displays characteristic absorption maxima that reflect both the quinoline chromophore and the electronic effects of the methyl and amino substituents [32] [33].

The most intense absorption band occurs in the 232-238 nanometer region with extinction coefficients ranging from 25,000 to 30,000 molar per centimeter [31] [32]. This high-energy transition corresponds to a π→π* electronic excitation from the ground state to the second excited state (S0→S2) and exhibits strong intensity characteristic of allowed electronic transitions [33] [34]. The band appears sharp and well-defined, reflecting the rigid aromatic structure of the quinoline system [30] [33].

A second significant absorption band appears at 268-275 nanometers with extinction coefficients of 15,000-20,000 molar per centimeter [31] [32]. This transition represents a π→π* excitation to the first excited state (S0→S1) and shows medium to strong intensity [33] [34]. The position of this band is influenced by the substitution pattern, with the amino group at position 3 causing a slight bathochromic shift compared to unsubstituted quinoline [32] [35].

The nitrogen lone pair electrons contribute to a characteristic n→π* transition appearing in the 300-315 nanometer region with extinction coefficients of 8,000-12,000 molar per centimeter [36] [33]. This band appears broader and less intense than the π→π* transitions, reflecting the forbidden nature of n→π* excitations [36] [34]. The amino substituent enhances this transition through its electron-donating properties [35].

A weak, broad absorption extends into the 320-340 nanometer region with extinction coefficients of 2,000-5,000 molar per centimeter [30] [35]. This absorption likely arises from charge transfer interactions between the electron-donating amino group and the electron-accepting quinoline ring system [30] [35]. The intensity and position of this band show particular sensitivity to solvent polarity and pH conditions [32] [35].

Solvent effects significantly influence the absorption spectrum, with polar solvents generally causing hypsochromic shifts of the main π→π* bands due to differential solvation of ground and excited states [32] [33]. The n→π* transition typically shows bathochromic shifts in polar solvents as the nitrogen lone pair becomes more stabilized [36] [34]. pH changes affect the absorption spectrum through protonation of the amino group and the quinoline nitrogen, with protonation generally causing hypsochromic shifts and intensity changes [32] [35].